4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine
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Overview
Description
4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine is an organic compound belonging to the piperidine family. This compound is characterized by the presence of a bromine atom and a nitro group attached to a piperidine ring, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject of study in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine typically involves the bromination of 2,2,6,6-tetramethyl-4-oximinopiperidine using N-bromosuccinimide (NBS) or N-bromoacetamide in a water-hexane mixture. This reaction proceeds through the intermediate formation of 2,2,6,6-tetramethyl-4-bromo-4-nitrosopiperidine, which is then oxidized by excess NBS or bromoacetamide to yield the desired nitro-bromide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized by perbenzoic acid to yield corresponding nitroxyl radicals.
Substitution: The bromine atom can be substituted with other halogens, such as iodine, to form 2,2,6,6-tetramethyl-4-iodo-4-nitropiperidine.
Common Reagents and Conditions
Oxidizing Agents: Perbenzoic acid is commonly used for oxidation reactions.
Halogenating Agents: N-bromosuccinimide (NBS) and N-bromoacetamide are used for bromination, while iodine is used for halogen substitution.
Major Products
Nitroxyl Radicals: Formed through oxidation reactions.
Halogenated Derivatives: Such as 2,2,6,6-tetramethyl-4-iodo-4-nitropiperidine.
Scientific Research Applications
4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Employed in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine involves its interaction with molecular targets through its bromine and nitro functional groups. These interactions can lead to the formation of reactive intermediates, such as nitroxyl radicals, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-iodo-4-nitropiperidine: Similar in structure but with an iodine atom instead of bromine.
2,2,6,6-Tetramethyl-4-nitropiperidine: Lacks the bromine atom but retains the nitro group and piperidine ring.
Uniqueness
4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine is unique due to the presence of both bromine and nitro groups on a highly substituted piperidine ring.
Properties
CAS No. |
75315-13-8 |
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Molecular Formula |
C9H17BrN2O2 |
Molecular Weight |
265.15 g/mol |
IUPAC Name |
4-bromo-2,2,6,6-tetramethyl-4-nitropiperidine |
InChI |
InChI=1S/C9H17BrN2O2/c1-7(2)5-9(10,12(13)14)6-8(3,4)11-7/h11H,5-6H2,1-4H3 |
InChI Key |
VWTLPIILQFJMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)([N+](=O)[O-])Br)C |
Origin of Product |
United States |
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